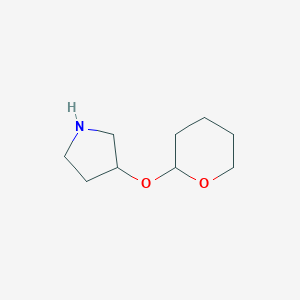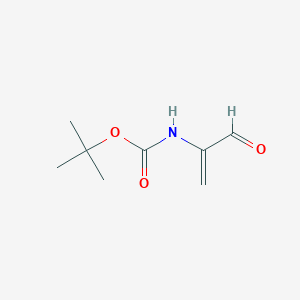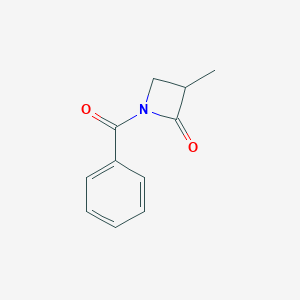
1-Benzoyl-3-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-methylazetidin-2-one, also known as BMK-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of azetidine, a four-membered ring containing nitrogen, and is commonly used in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-methylazetidin-2-one is not well understood, but it is thought to act as a nucleophile in organic reactions. It may also have other properties that make it useful in certain applications.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Benzoyl-3-methylazetidin-2-one. However, it is not intended for use as a drug and has not been studied for its effects on the human body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Benzoyl-3-methylazetidin-2-one in lab experiments is its availability and low cost. It is also relatively easy to synthesize, making it a useful starting material for the synthesis of other compounds. However, its limited solubility in certain solvents and potential toxicity may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 1-Benzoyl-3-methylazetidin-2-one. One area of interest is its use as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and other compounds. Other potential applications include the use of 1-Benzoyl-3-methylazetidin-2-one in the synthesis of novel materials and the study of its reactivity in organic reactions.
Conclusion
In conclusion, 1-Benzoyl-3-methylazetidin-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis, mechanism of action, and potential applications have been explored, and there are many future directions for further study. While its limitations and potential toxicity must be taken into consideration, 1-Benzoyl-3-methylazetidin-2-one remains a useful compound for many research applications.
Synthesis Methods
The synthesis of 1-Benzoyl-3-methylazetidin-2-one can be achieved through a number of methods, including the reaction of benzoyl chloride with 3-methylazetidine-2-one in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but all lead to the same end product.
Scientific Research Applications
1-Benzoyl-3-methylazetidin-2-one has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds and as a reagent in organic chemistry reactions. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
172373-55-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-benzoyl-3-methylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
SEWVDVCSLXYNLY-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C1=O)C(=O)C2=CC=CC=C2 |
synonyms |
2-Azetidinone, 1-benzoyl-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






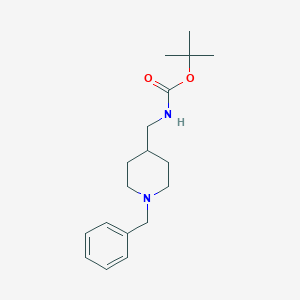
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
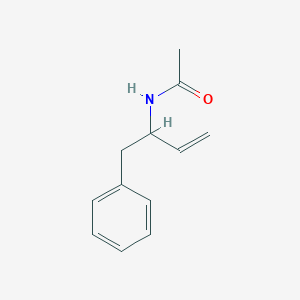
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
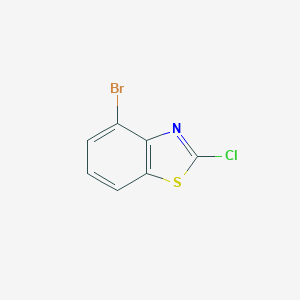
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

